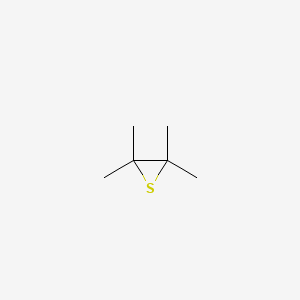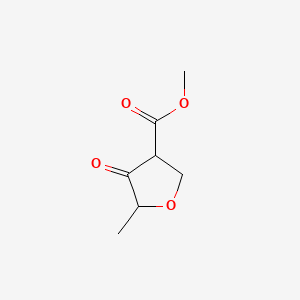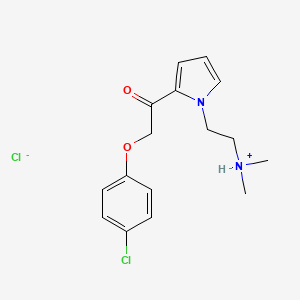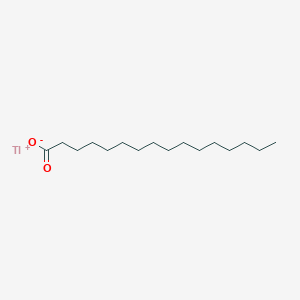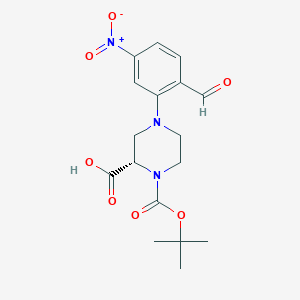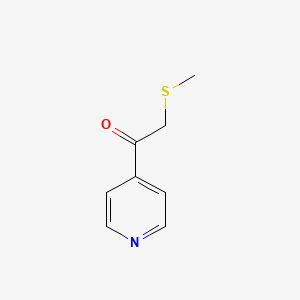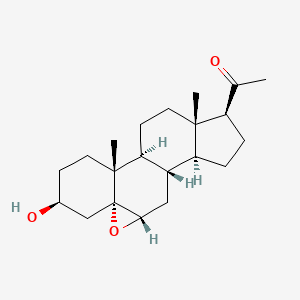
5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one: is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.47698 g/mol . This compound is characterized by the presence of an epoxy group at the 5alpha,6alpha position and a hydroxyl group at the 3beta position on the pregnane skeleton . It is also known by other names such as 3β-Hydroxy-5,6α-epoxy-5α-pregnan-20-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one typically involves the epoxidation of a suitable precursor steroid. One common method is the epoxidation of 3beta-hydroxy-5alpha-pregnan-20-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered epoxy or hydroxyl groups
Substitution: Substituted products with new functional groups at the 3beta position
Scientific Research Applications
Chemistry: In chemistry, 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one is used as a precursor for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It serves as a model compound to investigate the role of steroids in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on hormone regulation and its potential use in treating hormonal imbalances .
Industry: In the industrial sector, this compound is used in the production of steroidal drugs and other steroid-based products. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors involved in steroid metabolism and signaling . The compound can influence the expression of genes related to hormone regulation and stress response . Its effects are mediated through binding to specific receptors and altering the activity of downstream signaling pathways .
Comparison with Similar Compounds
- 3beta-Hydroxy-5alpha-pregnan-20-one
- 5alpha,6alpha-Epoxy-3beta-hydroxypregnane-20-one
- 3beta-Hydroxy-5,6alpha-epoxy-5alpha-pregnan-20-one
Comparison: Compared to similar compounds, 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one is unique due to the presence of both an epoxy group and a hydroxyl group on the pregnane skeleton . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2193-00-2 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(1S,2R,5S,7R,9S,11S,12S,15S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18-,19+,20+,21-/m0/s1 |
InChI Key |
QLULPRPVLIPVFS-WVFTZONGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



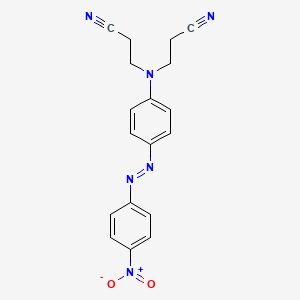

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
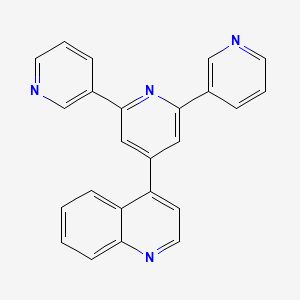
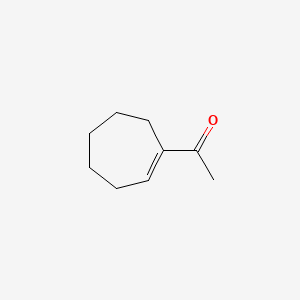

![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
